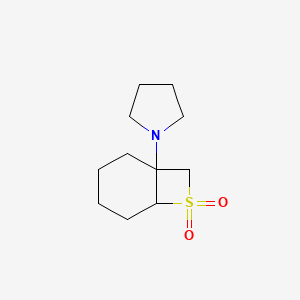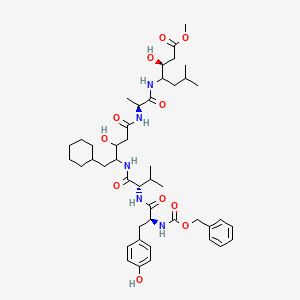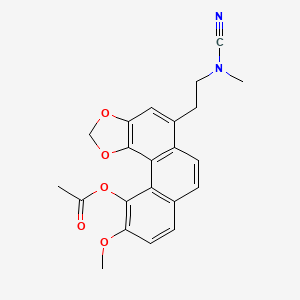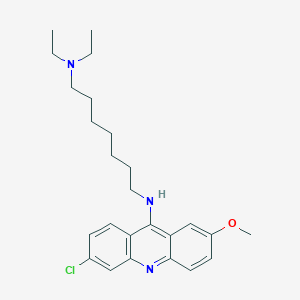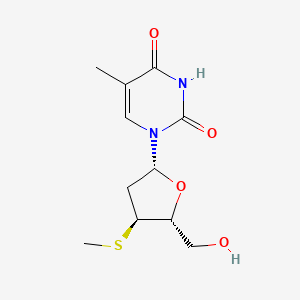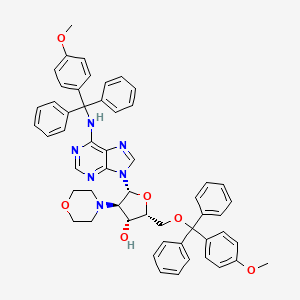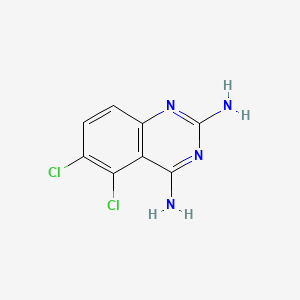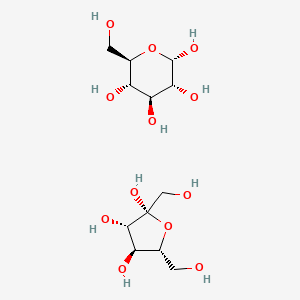
(2R,3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol;(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2R,3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol;(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol” is a complex organic molecule. It consists of two distinct parts: an oxolane ring and an oxane ring, both of which are substituted with hydroxymethyl and hydroxyl groups. These types of compounds are often found in nature and have significant biological and chemical importance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such complex molecules typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation or reduction, and stereoselective reactions to ensure the correct configuration of each chiral center.
Industrial Production Methods
Industrial production of such compounds may involve biotechnological methods, including the use of enzymes or microorganisms to catalyze specific reactions. Chemical synthesis in an industrial setting would focus on optimizing yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction would regenerate the original hydroxyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, including pharmaceuticals and polymers.
Biology
In biological research, it may serve as a model compound for studying enzyme-catalyzed reactions or as a substrate for metabolic studies.
Medicine
Medically, derivatives of this compound could be explored for their potential therapeutic properties, such as antiviral or anticancer activities.
Industry
Industrially, it could be used in the synthesis of fine chemicals, agrochemicals, or as an intermediate in the production of other valuable compounds.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might inhibit or activate enzymes, bind to receptors, or interfere with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol: A simpler analog with fewer hydroxyl groups.
(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol: Another analog with a different ring structure.
Uniqueness
The uniqueness of the compound lies in its specific stereochemistry and the presence of multiple hydroxyl groups, which can lead to unique chemical and biological properties.
Propriétés
Formule moléculaire |
C12H24O12 |
|---|---|
Poids moléculaire |
360.31 g/mol |
Nom IUPAC |
(2R,3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol;(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/2C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3;7-1-2-3(8)4(9)5(10)6(11)12-2/h3-5,7-11H,1-2H2;2-11H,1H2/t3-,4-,5+,6-;2-,3-,4+,5-,6+/m11/s1 |
Clé InChI |
AOFUBOWZWQFQJU-SNOJBQEQSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O.C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)O)O)O)O)O.C(C1C(C(C(O1)(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194467.png)


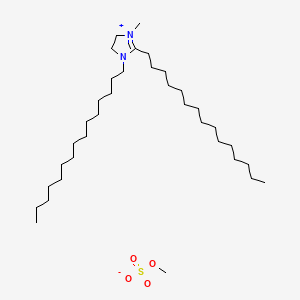
![2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone](/img/structure/B15194493.png)

